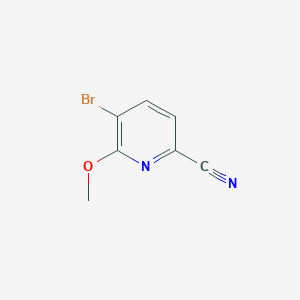
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and benzylidene chloride under an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride is primarily involved in metathesis reactions, including:
- Ring-Opening Metathesis Polymerization (ROMP)
- Ring-Closing Metathesis (RCM)
- Cross Metathesis (CM)
- Acyclic Diene Metathesis Polymerization (ADMET)
Common Reagents and Conditions: The compound is used in the presence of olefins under inert conditions, typically in solvents like dichloromethane or toluene. The reactions are often carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major products of these reactions are various types of polymers and cyclic olefins, which are valuable in the synthesis of complex organic molecules and materials .
Aplicaciones Científicas De Investigación
Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride has a wide range of applications in scientific research:
- Chemistry : Used extensively in organic synthesis for the formation of carbon-carbon double bonds.
- Biology : Employed in the synthesis of biologically active molecules and natural products.
- Medicine : Utilized in the development of pharmaceuticals and drug delivery systems.
- Industry : Applied in the production of polymers, resins, and advanced materials .
Mecanismo De Acción
The mechanism by which Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride exerts its catalytic effects involves the formation of a ruthenium-carbene complex. This complex facilitates the breaking and reforming of carbon-carbon double bonds in olefins, leading to the desired metathesis products. The molecular targets are the olefinic bonds, and the pathway involves a series of coordination and dissociation steps that are highly specific to the catalyst’s structure .
Comparación Con Compuestos Similares
Similar Compounds:
- Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride
- Dichloro(benzylidene)bis(tricyclohexylphosphine)ruthenium(II)
- Grubbs Catalyst® 1st Generation
- Grubbs Catalyst® M1a (C823)
Uniqueness: Compared to similar compounds, Bis(tricyclopentylphosphine)benzylidine ruthenium(IV) dichloride offers unique advantages in terms of stability and reactivity. Its specific ligand environment provides enhanced catalytic activity and selectivity, making it a preferred choice for many metathesis reactions .
Propiedades
IUPAC Name |
benzylidene(dichloro)ruthenium;tricyclopentylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27P.C7H6.2ClH.Ru/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-7-5-3-2-4-6-7;;;/h13-15H,1-12H2;1-6H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBPJUBFYADWOR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)C3CCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Cl2PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704857 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172228-29-4 |
Source


|
| Record name | Benzylidene(dichloro)ruthenium--tricyclopentylphosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)
![Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B6324645.png)

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol](/img/structure/B6324660.png)







